molecular formula C12H14BrN B595222 6-Bromo-2,3-dihydrospiro[indene-1,2'-pyrrolidine] CAS No. 1211594-29-4

6-Bromo-2,3-dihydrospiro[indene-1,2'-pyrrolidine]

Cat. No.: B595222
CAS No.: 1211594-29-4
M. Wt: 252.155
InChI Key: CZJDTQVZRCZNOG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,3-dihydrospiro[indene-1,2’-pyrrolidine] typically involves the reaction of an indene derivative with a pyrrolidine derivative under specific conditions. One common method includes the use of brominated indene as a starting material, which undergoes a nucleophilic substitution reaction with pyrrolidine . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,3-dihydrospiro[indene-1,2’-pyrrolidine] can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted spiro[indene-1,2’-pyrrolidine] compounds .

Mechanism of Action

The mechanism of action of 6-Bromo-2,3-dihydrospiro[indene-1,2’-pyrrolidine] involves its interaction with specific molecular targets and pathways. The bromine atom and the spirocyclic structure play crucial roles in its binding affinity and selectivity towards these targets. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2,3-dihydrospiro[indene-1,2’-pyrrolidine] is unique due to its specific spirocyclic structure and the presence of a bromine atom at the 6th position. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

5-bromospiro[1,2-dihydroindene-3,2'-pyrrolidine]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN/c13-10-3-2-9-4-6-12(11(9)8-10)5-1-7-14-12/h2-3,8,14H,1,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZJDTQVZRCZNOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC3=C2C=C(C=C3)Br)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70677546
Record name 6-Bromo-2,3-dihydrospiro[indene-1,2'-pyrrolidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211594-29-4
Record name 6-Bromo-2,3-dihydrospiro[indene-1,2'-pyrrolidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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